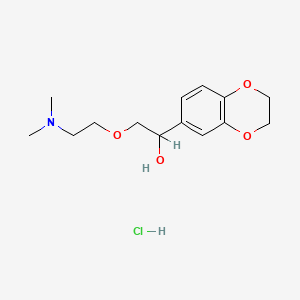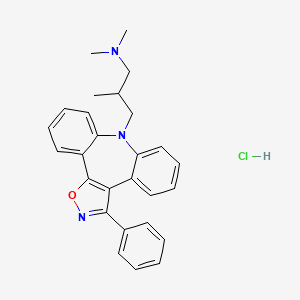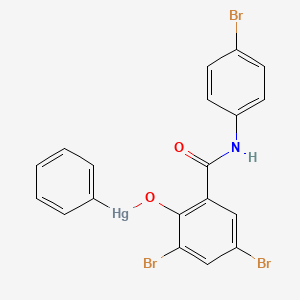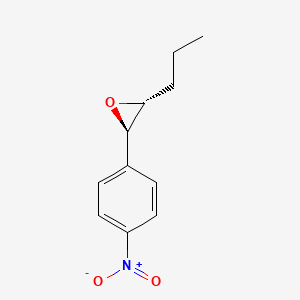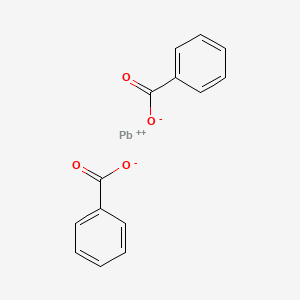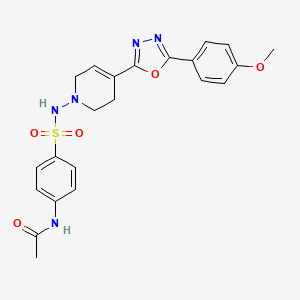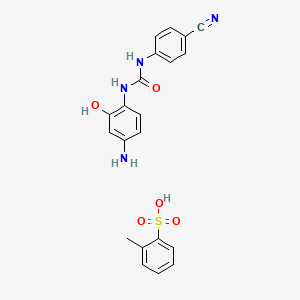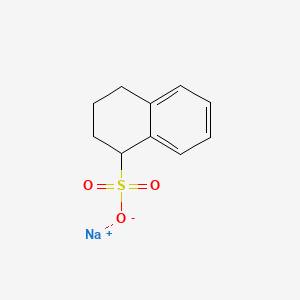
Sodium tetrahydronaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrahydronaphthalenesulphonate is a chemical compound with the molecular formula C10H11NaO3S. It is a sodium salt of tetrahydronaphthalenesulfonic acid and is known for its diverse applications in various industries. This compound is primarily used as a dispersing agent and has significant roles in chemical synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene. The process includes several steps such as sulfonating, condensing, neutralizing, filter pressing, and spray drying . The sulfonation reaction is carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the formation of the sulfonic acid group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetrahydronaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrahydronaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene.
Substitution: It can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium tetrahydronaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is employed in biological studies for its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its interaction with various molecular targets. It acts as a dispersing agent by reducing the surface tension between particles, thereby preventing aggregation. This property is particularly useful in industrial applications where uniform dispersion is required .
Comparison with Similar Compounds
Sodium naphthalene: An organic salt used as a reductant in organic synthesis.
Sodium sulfonate derivatives: These compounds share similar sulfonic acid groups and are used in various industrial applications.
Uniqueness: Sodium tetrahydronaphthalenesulphonate is unique due to its tetrahydronaphthalene backbone, which imparts specific chemical properties that are different from other naphthalene derivatives. Its ability to act as a dispersing agent and its stability in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
42553-02-6 |
|---|---|
Molecular Formula |
C10H11NaO3S |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
IYNDBHDAIOZDQC-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



